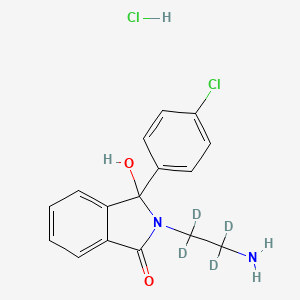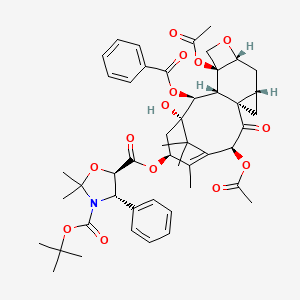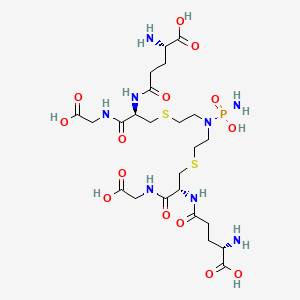
Dimethyl 4-aminopyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-aminopyridine-2,6-dicarboxylate is a chemical compound with the CAS Number: 150730-41-9 . It has a linear formula of C9H10N2O4 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-aminopyridine-2,6-dicarboxylate is represented by the InChI Code: 1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) . The molecular weight of the compound is 210.19 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 4-aminopyridine-2,6-dicarboxylate are not available, related compounds like 4-(Dimethylamino)pyridine have been used as a catalyst for the acylation of alcohols with acid anhydrides .
Physical And Chemical Properties Analysis
Dimethyl 4-aminopyridine-2,6-dicarboxylate is a solid compound . It has a molecular weight of 210.19 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Applications De Recherche Scientifique
Synthesis and Industrial Suitability : Liu Jun-teng (2011) discussed the synthesis of 2,6-Dimethyl-4-aminopyridine, highlighting its suitability for industrial production due to the chosen synthetic process starting from 2,6-dimethylpyridine (Liu Jun-teng, 2011).
Photochemical Properties : E. Taylor and R. O. Kan (1963) studied the photochemical dimerization of 2-aminopyridines, including 2-aminopyridine derivatives, in hydrochloric acid solution, leading to the formation of dimers with unique chemical and physical properties (Taylor & Kan, 1963).
Catalysis in Polymer Synthesis : Kisoo Kim et al. (2018) researched the use of aromatic amine ligands and copper(I) chloride, including 4-aminopyridine, for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), demonstrating the efficiency of the 4-aminopyridine/Cu(I) catalyst system in this context (Kim et al., 2018).
Application in Dye-Sensitized Solar Cells : E. Constable et al. (2009) synthesized copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine ligands, including those with carboxylic acid substituents related to Dimethyl 4-aminopyridine-2,6-dicarboxylate, for use in copper-based dye-sensitized solar cells (Constable et al., 2009).
Thermal Decomposition Studies : Z. Novák et al. (2006) explored the thermal decomposition of an azo-bridged tricyclic ring system involving dimethyl 4-methylpyridazine-3,6-dicarboxylate, a related compound, which provided insights into its thermal stability and potential applications (Novák et al., 2006).
Hydrogen Bond Complexation Study : L. Goldenberg and O. Neilands (1999) investigated the hydrogen bond complexation of dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene with aminopyridine derivatives, providing valuable insights into the binding and interaction characteristics of related aminopyridine compounds (Goldenberg & Neilands, 1999).
Bioactive Compound Synthesis : Mohaned M. Sahb and Z. M. Kadam (2022) synthesized new derivatives of thiazolidine and oxazepine linked to pyridine moieties, including 4-aminopyridine, and evaluated their biological activity, highlighting the potential pharmaceutical applications (Sahb & Kadam, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSUWWTESDXNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-aminopyridine-2,6-dicarboxylate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)




![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)

